Ethyl 2-chloro-4-formylnicotinate
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Overview
Description
Ethyl 2-chloro-4-formylnicotinate is an organic compound with the molecular formula C9H8ClNO3 It is a derivative of nicotinic acid and features a chloro group at the 2-position and a formyl group at the 4-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-4-formylnicotinate can be synthesized through several methods. One common approach involves the chlorination of ethyl nicotinate followed by formylation. The reaction typically involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro group. The formylation step can be achieved using reagents like formic acid or formamide in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and formylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-formylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (THF, ethanol), low temperatures.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid), room temperature to mild heating.
Major Products Formed
Substitution: Amino or thio derivatives of ethyl nicotinate.
Reduction: Ethyl 2-chloro-4-hydroxymethylnicotinate.
Oxidation: Ethyl 2-chloro-4-carboxynicotinate.
Scientific Research Applications
Ethyl 2-chloro-4-formylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-formylnicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, its formyl group can participate in hydrogen bonding and other interactions with active sites of enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Ethyl 2-chloro-4-formylnicotinate can be compared with other nicotinic acid derivatives:
Ethyl 2-chloronicotinate: Lacks the formyl group, making it less reactive in certain chemical transformations.
Ethyl 4-formylnicotinate: Lacks the chloro group, which may affect its biological activity and reactivity.
Methyl nicotinate: A simpler ester derivative with different physical and chemical properties.
Properties
Molecular Formula |
C9H8ClNO3 |
---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
ethyl 2-chloro-4-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H8ClNO3/c1-2-14-9(13)7-6(5-12)3-4-11-8(7)10/h3-5H,2H2,1H3 |
InChI Key |
TVPBFRZABZULKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1Cl)C=O |
Origin of Product |
United States |
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